1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a fluorinated pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a fluorine atom and a phenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one can be synthesized through several synthetic routes, including:
Condensation Reactions: One common method involves the condensation of 5-fluorophenylhydrazine with ethyl acetoacetate in the presence of a strong acid catalyst.
Cross-Coupling Reactions: Another approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the pyrazole is coupled with an aryl halide under palladium catalysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of a non-fluorinated pyrazole derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Non-fluorinated pyrazole derivatives.
Substitution Products: Aminopyrazoles, hydroxypyrazoles, and other functionalized pyrazoles.
Scientific Research Applications
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is compared with other similar compounds to highlight its uniqueness:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar structure but includes a naphthalene group instead of a fluorine atom.
5'-Fluoro-2'-hydroxyphenyl 1-phenyl-1H-pyrazol-4-yl ketone: This compound features a hydroxyl group in addition to the fluorine atom, leading to different chemical properties and reactivity.
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Properties
IUPAC Name |
1-(5-fluoro-1-phenylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)10-7-13-14(11(10)12)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKFHLLVYRMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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